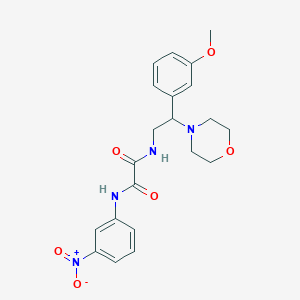

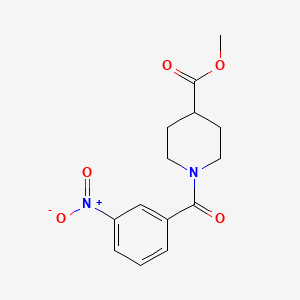

![molecular formula C13H15F2NO2S B2391668 1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane CAS No. 2320420-09-3](/img/structure/B2391668.png)

1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure, the introduction of the phenylsulfonyl group, and the addition of the difluoro group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic structure would likely contribute to the compound’s three-dimensional shape, while the phenylsulfonyl and difluoro groups could influence its electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The phenylsulfonyl group might participate in electrophilic aromatic substitution reactions, while the difluoro group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the phenylsulfonyl and difluoro groups could also affect these properties .Scientific Research Applications

Electrophilic Fluorination in Organic Synthesis

Electrophilic fluorination techniques using Selectfluor™ and trifluoromethanesulfonic acid are effective for the direct fluorination of aromatic compounds to fluoroaromatics. This method, featuring reagents like 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis (tetrafluoroborate), is significant for its mild reaction conditions and good to excellent yields, illustrating the utility of fluorine-containing compounds in synthesizing complex aromatic structures T. Shamma et al., 1999.

Environmental Studies on Per- and Polyfluoroalkyl Substances

Research on the partitioning behavior of per- and polyfluoroalkyl compounds (PFCs) between pore water and sediment in Tokyo Bay, Japan, highlights the environmental impact and behavior of fluorinated compounds. This study sheds light on the distribution of short-chain and long-chain PFCs across different environmental matrices, contributing to our understanding of fluorinated pollutants in aquatic environments L. Ahrens et al., 2009.

Advancements in Polymer Technology

The development of proton-conducting membranes based on semi-interpenetrating polymer networks of fluorine-containing polyimide and perfluorosulfonic acid polymer showcases the application of fluorinated compounds in enhancing the mechanical properties, thermal and dimensional stabilities, and proton conductivity of composite membranes. This has significant implications for fuel cell technology B. Jiang et al., 2014.

Synthesis and Transformation of Cyclic Sulfoximines

Stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes facilitated by a removable PhSO₂CF₂ group provides a novel method for synthesizing cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group plays a crucial role in facilitating the cycloaddition reaction and can be removed or substituted, demonstrating the versatility of fluorinated sulfone groups in organic synthesis Wenchao Ye et al., 2014.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(benzenesulfonyl)-2,2-difluoro-6-azaspiro[2.5]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2S/c14-13(15)10-12(13)6-8-16(9-7-12)19(17,18)11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFQVVSUPVKBNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

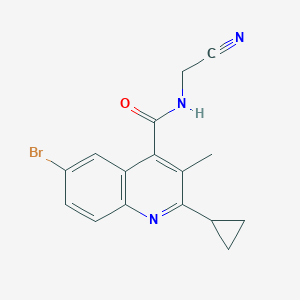

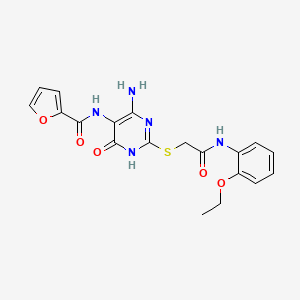

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2391587.png)

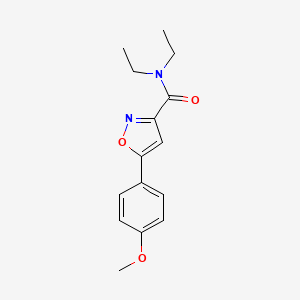

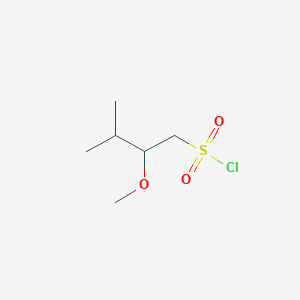

![Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine](/img/structure/B2391590.png)

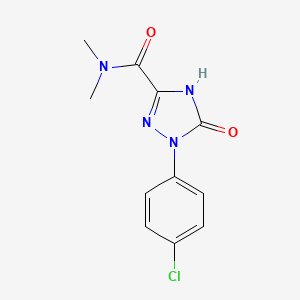

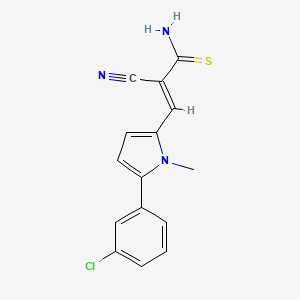

![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)

![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391593.png)

![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)